CFL-120 在 KRasG12C 异种移植模型中的体内肿瘤生长抑制效力
CFL-120 在 KRasG12C 突变小鼠异种移植模型中展现出显著的体内抗肿瘤功效,其效力可与原型抑制剂 ARS-1620 相媲美。具体数据显示,在 30 mg/kg 剂量下,CFL-120 使肿瘤体积相比对照组减小了 35.8%,这一抑制效果约为 ARS-1620(17.9%)的两倍 [1]。
| Evidence Dimension | Tumor volume reduction in vivo |
|---|---|
| Target Compound Data | 35.8% reduction |
| Comparator Or Baseline | ARS-1620: 17.9% reduction |
| Quantified Difference | CFL-120 achieved approximately 2-fold higher tumor growth inhibition than ARS-1620 |
| Conditions | KRasG12C mutated xenograft mouse model; 30 mg/kg i.p. administration |
Why This Matters
该直接体内对比数据为选择 CFL-120 作为比 ARS-1620 更有效的临床前工具化合物提供了有力依据。
- [1] Orgován Z, Ferenczy GG, Keserű GM. Covalent fragment mapping of KRasG12C revealed novel chemotypes with in vivo potency. European Journal of Medicinal Chemistry. 2023;250:115212. View Source
